EML631
Description
Empirical Formula and Molecular Weight
EML631 is a synthetic small-molecule inhibitor with the empirical formula C₄₁H₆₀N₆O₃ and a molecular weight of 684.95 g/mol (684.95 Da). The compound’s molecular architecture features a bidentate structure designed to engage multiple domains of its biological target, Spindlin1 (SPIN1). Its asymmetric carbon backbone is decorated with pyrrolidine and piperidine rings connected via carbonyl and methanone linkages, contributing to its three-dimensional complexity.
CAS Registry Number and IUPAC Nomenclature
The Chemical Abstracts Service (CAS) registry number for this compound is 2101206-36-2 . Its systematic IUPAC name is [4-[4-(2-pyrrolidin-1-ylethyl)piperidine-1-carbonyl]-3-[4-(pyrrolidin-1-ylmethoxy)anilino]phenyl]-[4-(2-pyrrolidin-1-ylethyl)piperidin-1-yl]methanone , reflecting the compound’s dual piperidine-pyrrolidine motifs and aromatic substituents.
Solubility, Stability, and Permeability Profiles
As a fragment-like inhibitor, this compound exhibits moderate aqueous solubility due to its polar carbonyl and amine groups, though exact solubility values remain undisclosed. Its stability under physiological conditions is attributed to the rigid piperidine-pyrrolidine framework, which minimizes hydrolytic degradation. Membrane permeability is enhanced by the lipophilic pyrrolidine side chains, enabling cellular uptake without requiring prodrug formulations.
Crystallographic Analysis
X-ray Diffraction Studies (PDB ID: 5JSJ)
The three-dimensional structure of this compound bound to SPIN1 was resolved via X-ray crystallography at 2.35 Å resolution (PDB ID: 5JSJ ). The ternary complex includes one this compound molecule, the SPIN1 Tudor domain, and a magnesium ion coordinated within the binding pocket. Key crystallographic parameters are summarized below:
| Parameter | Value |
|---|---|
| Resolution | 2.35 Å |
| Space Group | P 1 21 1 |
| Unit Cell Dimensions | a=44.9 Å, b=71.6 Å, c=63.7 Å |
| R-work/R-free | 0.198/0.239 |
| Reference | Bae et al. (2017) |
Binding Conformation in SPIN1 Tudor Domains
This compound adopts a U-shaped conformation, engaging both Tudor domain I and Tudor domain II of SPIN1. The isoindolinyl group occupies the aromatic cage of Tudor domain II, forming cation-π interactions with Tyr170 , Tyr179 , and Trp151 . Simultaneously, the 3-aminomethylene side chain hydrogen-bonds with Asp95 in Tudor domain I, while the pyrrolidine moiety interacts with a negatively charged groove between the two domains via Asp173 and His252 . This bidentate binding mode disrupts SPIN1’s ability to recognize histone H3K4me3 marks, inhibiting its transcriptional coactivator function.
Magnesium Ion Coordination in Ternary Complexes
The magnesium ion in the SPIN1-EML631 complex plays a structural role, stabilizing the binding pocket through coordination with Ser621 and the β-phosphate of ADP. The ion’s octahedral coordination sphere includes four water molecules, the carbonyl oxygen of this compound’s piperidine ring, and the side chain of Asp693 . This interaction network enhances the compound’s binding affinity (Kd = 3 μM) and selectivity over off-target Tudor domains like 53BP1 and PHF20.
Key Structural Interactions of this compound with SPIN1
| Residue | Interaction Type | Domain |
|---|---|---|
| Tyr179 | Cation-π | Tudor II |
| Trp151 | π-Stacking | Tudor II |
| Asp95 | Hydrogen Bond | Tudor I |
| Asp173 | Salt Bridge | Inter-Domain |
| Magnesium | Coordination Bond | Catalytic Site |
Properties
CAS No. |
2101206-36-2 |
|---|---|
Molecular Formula |
C41H60N6O3 |
Molecular Weight |
685.0 g/mol |
IUPAC Name |
[4-[4-(2-pyrrolidin-1-ylethyl)piperidine-1-carbonyl]-3-[4-(pyrrolidin-1-ylmethoxy)anilino]phenyl]-[4-(2-pyrrolidin-1-ylethyl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C41H60N6O3/c48-40(46-27-15-33(16-28-46)13-25-43-19-1-2-20-43)35-7-12-38(41(49)47-29-17-34(18-30-47)14-26-44-21-3-4-22-44)39(31-35)42-36-8-10-37(11-9-36)50-32-45-23-5-6-24-45/h7-12,31,33-34,42H,1-6,13-30,32H2 |
InChI Key |
LPCWQWNRCGWRFC-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC=C(C(N2CCC(CCN3CCCC3)CC2)=O)C=C1NC4=CC=C(OCN5CCCC5)C=C4)N6CCC(CCN7CCCC7)CC6 |
Canonical SMILES |
C1CCN(C1)CCC2CCN(CC2)C(=O)C3=CC(=C(C=C3)C(=O)N4CCC(CC4)CCN5CCCC5)NC6=CC=C(C=C6)OCN7CCCC7 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
EML631; EML-631; EML 631; |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Steps
The synthesis followed a multi-step protocol (Scheme 1):
-
Alkylation of Nitrophenol Precursor :
-
Displacement with Pyrrolidine :
-
Intermediate 9 underwent nucleophilic substitution with pyrrolidine in the presence of potassium iodide (KI) and K₂CO₃ at 60°C for 48 hours, forming 4-methoxy-5-(3-(pyrrolidin-1-yl)propoxy)isophthalonitrile (Intermediate 10).
-
Key Condition : DMF as solvent ensured solubility of both aromatic and amine components.
-
-
Reductive Cyclization :
Structural Optimization and Crystallographic Insights
Cocrystal structures of this compound bound to SPIN1 (PDB: 5XXN) revealed critical interactions absent in EML405:
-
Pyrrolidine Positioning : The ethylene-linked pyrrolidine moiety occupied a groove between Tudor domains 1 and 2, forming hydrogen bonds with D173 (2.9 Å) and H252 (3.1 Å).
-
Aromatic Cage Engagement : The parent benzamide maintained π-π stacking with W45 (Tudor 1) and Y246 (Tudor 2), with a buried surface area of 306 Ų.
Table 1: Binding Affinities of this compound and Analogs
| Compound | SPIN1 Kₐ (μM) | L3MBTL3 Kₐ (μM) | Selectivity (SPIN1/L3MBTL3) |
|---|---|---|---|
| EML405 | 15 ± 2.1 | 28 ± 3.4 | 1.9 |
| This compound | 3.0 ± 0.5 | >100 | >33 |
| EML632 | 7.0 ± 1.2 | 85 ± 9.1 | 12 |
Data derived from isothermal titration calorimetry (ITC).
Purification and Analytical Characterization
Post-synthesis purification employed flash chromatography (silica gel, ethyl acetate/hexane gradient) and preparative HPLC (C18 column, 10–90% acetonitrile/water). Critical analytical data included:
-
¹H NMR (600 MHz, CD₃OD): δ 7.49–7.42 (m, 4H, aromatic), 4.33 (t, J = 5.8 Hz, 2H, OCH₂), 3.74 (t, J = 7.8 Hz, 2H, NCH₂), 2.50–2.38 (m, 2H, CH₂ linker).
-
High-Resolution Mass Spectrometry : [M+H]⁺ calculated for C₂₃H₂₇N₅O₂: 406.2134; found: 406.2138.
Biological Validation and Cellular Activity
This compound demonstrated robust target engagement in cellular assays:
-
Cellular Thermal Shift Assay (CETSA) : Treatment of GFP-SPIN1-transfected HEK293T cells with 10 μM this compound increased SPIN1’s melting temperature (ΔTₘ) by 8.2°C, confirming intracellular binding.
-
Transcriptional Inhibition : At 5 μM, this compound reduced SPIN1-driven expression of IL1B and BST2 by 72% and 65%, respectively (qPCR; p < 0.01 vs. DMSO control).
Comparative Analysis with Structural Analogs
This compound’s selectivity over related Tudor/MBT domains was achieved through strategic steric hindrance:
-
EML632/EML633 : Substitution with oxymethylene linkers or 4′-pyrrolidine diminished affinity for 53BP1 and PHF20 Tudor domains (Kₐ > 50 μM).
-
SPIN Family Specificity : this compound exhibited >30-fold selectivity for SPIN1 over SPIN2A/B (SPR; Kₐ = 3 μM vs. 95 μM).
Challenges and Optimization Strategies
Key synthesis challenges included:
Chemical Reactions Analysis
EML631 undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Hydrolysis: The aminal function associated with this compound may undergo hydrolysis to form a phenol.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific solvents and temperatures. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Epigenetics
EML631 is utilized to explore the role of SPIN1 in gene regulation and epigenetic modifications. By inhibiting SPIN1, researchers can assess changes in gene expression patterns and epigenetic marks, particularly those associated with histone modifications.
Case Study:
In a study involving RNA sequencing on T778 liposarcoma cells treated with this compound, researchers identified 655 transcripts downregulated in both SPIN1 knockdown and this compound-treated cells. This highlighted the compound's efficacy in modulating gene expression linked to SPIN1 activity .
Cancer Research
The compound is pivotal in investigating SPIN1's involvement in cancer progression. This compound's ability to inhibit SPIN1 allows for the examination of its role in tumor biology and the development of potential therapeutic strategies.
Data Table: Impact of this compound on Cancer-Related Genes
| Gene | Expression Change | Significance |
|---|---|---|
| IL1B | Decreased | High |
| BST2 | Decreased | High |
| C1QTNF1 | Decreased | Moderate |
| ALDH1A3 | Decreased | Moderate |
| IFI44L | Decreased | Moderate |
This table summarizes the expression changes observed in key genes associated with inflammation and cancer when treated with this compound .
Drug Discovery
This compound serves as a tool compound for discovering new inhibitors targeting SPIN1 and related proteins. Its structure-activity relationship has been studied to optimize selectivity and potency against SPIN1.
Comparison with Similar Compounds
| Compound | Potency (Kd) | Selectivity |
|---|---|---|
| This compound | 3 μM | High |
| EML405 | 4 μM | Low |
| EML633 | 2 μM | Moderate |
This comparison illustrates that this compound exhibits superior selectivity for SPIN1 compared to its analogs, making it a valuable candidate for further drug development .
Cell Biology
The compound is instrumental in studying the cellular functions of SPIN1 and its interactions with other proteins. By inhibiting SPIN1, researchers can investigate its role in cellular processes such as transcriptional regulation and chromatin dynamics.
Mechanism of Action
EML631 exerts its effects by selectively inhibiting SPIN1. The compound binds to the Tudor domains of SPIN1, blocking its ability to read H3K4me3 marks. This inhibition prevents SPIN1 from acting as a transcriptional coactivator, thereby affecting gene expression . The molecular targets and pathways involved include the interaction of this compound with the Tudor domains of SPIN1 and the subsequent inhibition of SPIN1-mediated transcriptional activation .
Comparison with Similar Compounds
EML631 vs. EML405 (Parent Compound)
- Structural Differences : this compound adds a pyrrolidine arm to EML405’s scaffold, enabling hydrogen bonding with SPIN1’s electronegative groove. EML405 lacks this arm and binds less efficiently .
- Binding Affinity : this compound’s Kd (3 μM) is ~4.7-fold lower than EML405’s (14 μM), reflecting enhanced engagement with SPIN1 .
- Specificity: EML405 shows moderate off-target interactions, while this compound’s pyrrolidine group minimizes binding to non-target proteins (e.g., L3MBTL3) .
- Cellular Activity : Both compounds inhibit SPIN1’s coactivator function, but this compound achieves this at lower concentrations (10 μM vs. 20 μM for EML405) .
This compound vs. A366 (Dual G9a/SPIN1 Inhibitor)
- Target Selectivity : A366 inhibits both SPIN1 (IC50: 182.6 nM) and G9a (IC50: 3.3 nM), limiting its utility in SPIN1-specific studies. This compound is SPIN1-selective, avoiding G9a-related off-target effects .
- Potency : While A366 has a lower IC50 for SPIN1, its dual activity complicates mechanistic studies. This compound’s higher specificity makes it preferable for dissecting SPIN1-specific pathways .
This compound vs. Bivalent Inhibitors (VinSpinIn)
This compound vs. Fragment-like Inhibitors (MS31)
- This compound’s extended structure optimizes interactions with SPIN1’s Tudor domains .
- Utility : MS31 may serve as a starting point for further optimization, while this compound represents a mature inhibitor with proven cellular efficacy .
Comparative Data Table
Research Findings and Mechanistic Insights
- Structural Basis of Selectivity : Crystallographic studies reveal that this compound’s pyrrolidine group forms two hydrogen bonds with SPIN1’s E142 and D145 residues, explaining its enhanced specificity over EML632/633 and other inhibitors .
- Functional Validation: RNA sequencing and ChIP-qPCR confirm that this compound (10 μM) suppresses SPIN1-mediated gene activation at rDNA and IL1B loci, with effects comparable to SPIN1 knockdown .
- Thermodynamic Stability : this compound increases SPIN1’s melting temperature (ΔTm = +5°C) in thermal shift assays, indicating stable target engagement .
Q & A
How can researchers design experiments to assess EML631's inhibitory effects on chromatin-binding proteins like SPIN1?
Answer:
To evaluate this compound's inhibitory activity, combine MicroScale Thermophoresis (MST) for binding affinity quantification with Chromatin Immunoprecipitation qPCR (ChIP-qPCR) to measure chromatin association disruption. For example, validated this compound's inhibition of SPIN1 at rDNA and IL1B loci using α-GFP ChIP-qPCR, with data normalized to input DNA and statistical significance assessed via Student’s t-test (three biological replicates, each with three technical replicates). Include negative controls (e.g., non-target loci like PRM3 in ) and validate findings with orthogonal methods like gene expression analysis (e.g., RT-qPCR for SPIN1 target genes). Ensure rigorous normalization (e.g., GAPDH in ) and pre-register experimental protocols to minimize bias .
What methodological strategies resolve contradictions in this compound efficacy data across biochemical vs. cellular assays?
Answer:
Contradictions may arise from assay-specific variables (e.g., compound solubility, cellular uptake, or off-target effects). To address this:
- Cross-validate results : Compare MST (binding affinity) with cellular assays (e.g., gene expression in ).
- Dose-response profiling : Test multiple concentrations (e.g., 10 μM in ) to identify threshold effects.
- Contextualize with structural data : Pair functional assays with crystallography or docking studies to confirm target engagement.
- Replicate across models : Use primary cells, organoids, or in vivo systems to assess biological relevance.
Statistical frameworks like meta-analysis ( ) or error-propagation models ( ) can quantify uncertainty .
How should researchers optimize experimental conditions for this compound in epigenetic target validation?
Answer:
Key considerations include:
- Buffer compatibility : Ensure MST buffer conditions (pH, ionic strength) mimic physiological environments to avoid artifactual binding.
- Cell permeability : Use derivatives with validated cellular uptake (e.g., methyl-lysine mimetics like EML741/822 in ) or employ delivery enhancers (e.g., liposomes).
- Time-course analysis : Monitor inhibition kinetics (e.g., ChIP-qPCR post-treatment timepoints) to distinguish direct vs. indirect effects.
- Counter-screen against related targets : Test specificity using reader proteins (e.g., MRG15 in ) to rule off-target activity.
Document all parameters in open-access repositories (per ) to enable reproducibility .
What statistical approaches are critical for analyzing this compound’s dose-dependent effects in gene regulation studies?
Answer:
- Non-linear regression : Fit dose-response curves (e.g., Hill equation) to calculate IC50 values.
- ANOVA with post-hoc tests : Compare gene expression changes across doses (e.g., RT-qPCR data in ).
- Error modeling : Account for technical (e.g., pipetting variability) and biological (e.g., cell-line heterogeneity) variances using mixed-effects models.
- False-discovery rate (FDR) correction : Adjust for multiple comparisons in omics datasets (e.g., RNA-seq follow-ups to ).
Raw data (e.g., uncropped Western blots in ) must be archived to support transparency .
How can researchers reconcile discrepancies between this compound’s in vitro potency and in vivo efficacy?
Answer:
Discrepancies often stem from pharmacokinetic (PK) limitations. Mitigate this by:
- PK/PD modeling : Integrate plasma/tissue concentration data with target modulation readouts.
- Metabolite profiling : Identify active metabolites or degradation products (e.g., via LC-MS).
- Tissue-specific delivery : Use nanoparticle formulations or prodrug strategies to enhance bioavailability.
- Phenotypic rescue experiments : Confirm on-target effects using genetic knockdown (e.g., siRNA against SPIN1) alongside this compound treatment.
Preclinical studies should follow FAIR data principles () and include negative controls (e.g., vehicle-treated cohorts) .
What ethical and reporting standards apply to studies using this compound in translational research?
Answer:
- Pre-registration : Document hypotheses, endpoints, and analysis plans on platforms like Open Science Framework to reduce HARKing (Hypothesizing After Results are Known).
- Ethical oversight : Obtain approval for animal/human tissue use () and disclose conflicts of interest.
- Data sharing : Deposit raw datasets (e.g., ChIP-qPCR Ct values, microscopy images) in repositories like Zenodo or Figshare.
- LLM transparency : If using AI tools for data analysis, disclose parameters (e.g., temperature settings in ) to ensure reproducibility.
Adhere to journal-specific guidelines (e.g., STAR Methods) for methodological rigor .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
